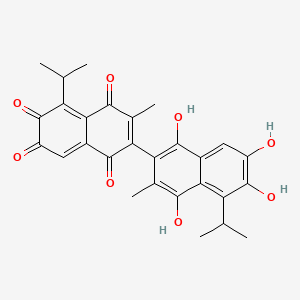

Apogossypolone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アポゴシポロンは、綿実から抽出された天然ポリフェノール化合物であるゴシポールの半合成誘導体です。 抗アポトーシスBcl-2ファミリータンパク質の阻害剤として、強力な抗癌作用を持つことが知られています 。 アポゴシポロンは、さまざまな癌細胞株においてオートファジーとアポトーシスを誘導する効果を示しており、癌研究において重要な化合物となっています .

作用機序

アポゴシポロンは、抗アポトーシスBcl-2ファミリータンパク質に結合し、プロアポトーシスタンパク質との会合を阻害することによって効果を発揮します。 これにより、プロアポトーシスタンパク質がアポトーシス応答に関与し、細胞死につながります 。 この化合物は、オートファジーも誘導します。これは、細胞がその成分を分解してリサイクルするプロセスであり、アポトーシスに対する防御メカニズムとして機能する可能性があります .

類似化合物:

ゴシポール: アポゴシポロンの母体化合物。

BI97D6: アポゴシポロンのキラル誘導体で、強力な抗癌活性を持つ.

Apogossypol: 似た特性を持つ別の誘導体だが、効力と毒性プロファイルが異なる.

独自性: アポゴシポロンは、複数のBcl-2ファミリータンパク質に対する高い結合親和性と、オートファジーとアポトーシスの両方を誘導する能力によって特徴付けられます。 この二重の作用機序により、癌治療のための有望な候補となっています .

生化学分析

Biochemical Properties

Apogossypolone interacts with the Bcl-2 family proteins in the low nanomolar range . It binds to the Bcl-2, Bcl-xL, and Mcl-1 proteins with high affinity . The binding mode has been characterized by recording [15N, 1H]-HSQC experiments .

Cellular Effects

This compound has been shown to inhibit cell proliferation, invasion, and epithelial-to-mesenchymal transition (EMT) process in various cancer cells, including cervical cancer cells and prostate cancer cells . It also upregulates Dickkopf Wnt signaling pathway inhibitor 3 (DKK3) in a dose-dependent manner .

Molecular Mechanism

This compound blocks the interaction of Bim and Bcl-2, leading to the induction of apoptosis in a number of human cancer cell lines . It also induces the cleavage of caspase-3, caspase-9, and Poly (ADP-ribose) polymerase (PARP) .

Temporal Effects in Laboratory Settings

This compound shows better stability when compared with a racemic gossypol and can be better tolerated by mice . It has been reported to have significant anti-lymphoma and anti-pancreatic cancer effects .

Dosage Effects in Animal Models

In animal models, this compound treatment has been shown to inhibit tumor growth . When combined with CHOP, this compound displayed even more complete inhibition of tumor growth .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well known. It is known that this compound is a specific secondary metabolite in Gossypium species .

準備方法

合成経路と反応条件: アポゴシポロンは、ゴシポールから2つのアルデヒド基を除去することにより合成されます。 合成には、キラルカラムクロマトグラフィーを用いて光学的に純粋なアトロプ異性体を取得するなど、いくつかの段階が含まれます 。 反応条件は通常、有機溶媒と触媒を使用して変換を促進する必要があります。

工業生産方法: 特定の工業生産方法は広く文書化されていませんが、アポゴシポロンの大規模合成は、収率と純度を高めるために、実験室的手順の最適化を必要とする可能性があります。 これには、高度な精製技術とスケーラブルな反応装置の使用が含まれる場合があります .

化学反応の分析

反応の種類: アポゴシポロンは、次のを含むさまざまな化学反応を起こします。

酸化: 生物学的活性が変化した他の誘導体への変換。

還元: 化合物をより単純な形に還元する可能性があります。

置換: 異なる官能基を導入してその特性を変更する.

一般的な試薬と条件:

酸化剤: 過酸化水素や過マンガン酸カリウムなど。

還元剤: 水素化ホウ素ナトリウムなど。

置換試薬: 様々な有機ハロゲン化物と触媒.

主要な生成物: これらの反応から生成される主要な生成物は、アポゴシポロンのさまざまな誘導体であり、それぞれが独自の生物学的活性と潜在的な治療用途を持っています .

4. 科学研究への応用

アポゴシポロンは、幅広い科学研究に応用されています。

化学: ポリフェノール化合物がタンパク質と相互作用する仕組みを研究するためのモデル化合物として使用されます。

生物学: 癌細胞におけるオートファジーとアポトーシスを誘導する役割について調査されています.

科学的研究の応用

Apogossypolone has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the interactions of polyphenolic compounds with proteins.

Biology: Investigated for its role in inducing autophagy and apoptosis in cancer cells.

Medicine: Explored as a potential therapeutic agent for various cancers, including prostate, cervical, and breast cancers

Industry: Potential applications in developing anticancer drugs and studying the mechanisms of drug resistance.

類似化合物との比較

Gossypol: The parent compound from which apogossypolone is derived.

BI97D6: A chiral derivative of this compound with potent anticancer activity.

Apogossypol: Another derivative with similar properties but different potency and toxicity profiles.

Uniqueness: this compound is unique due to its high binding affinity to multiple Bcl-2 family proteins and its ability to induce both autophagy and apoptosis. This dual mechanism of action makes it a promising candidate for cancer therapy .

生物活性

Apogossypolone (ApoG2), a semi-synthetic derivative of gossypol, has garnered significant attention for its biological activity, particularly in cancer treatment. This compound exhibits a range of mechanisms that contribute to its antitumor effects, including apoptosis induction, autophagy activation, and inhibition of anti-apoptotic proteins.

This compound is characterized by the removal of two reactive aldehyde groups present in gossypol, which enhances its stability and reduces toxicity. It primarily acts as a small-molecule inhibitor of Bcl-2 family proteins, binding with high affinity to Bcl-2 and Mcl-1, and exhibiting lower toxicity compared to its parent compound, gossypol .

Key Mechanisms:

- Inhibition of Anti-Apoptotic Proteins : ApoG2 disrupts the interaction between pro-apoptotic proteins (like Bim) and anti-apoptotic proteins (like Bcl-2 and Mcl-1), facilitating apoptosis in cancer cells .

- Induction of Autophagy : The compound promotes autophagy through the Beclin-1 pathway and reactive oxygen species (ROS) generation. This dual mechanism enhances cell death in various cancer types, including hepatocellular carcinoma (HCC) and nasopharyngeal carcinoma (NPC) .

- ROS Generation : ApoG2 stimulates ROS production, which is crucial for activating multiple pro-autophagic signaling pathways. This oxidative stress contributes to the cytotoxic effects observed in treated cells .

Efficacy in Cancer Treatment

This compound has demonstrated promising results across several cancer models:

Table 1: Summary of Efficacy Studies

Case Study 1: Anti-Lymphoma Activity

In a study examining the anti-lymphoma activity of ApoG2, researchers found that treatment with ApoG2 at 600 mg/kg significantly inhibited tumor growth in xenograft models derived from WSU-DLCL2 cells. The compound exhibited an IC50 value of 350 nM, indicating potent activity against lymphoma cells while sparing normal lymphocytes from toxicity .

Case Study 2: Radiosensitization in NPC

Another study focused on nasopharyngeal carcinoma demonstrated that ApoG2 not only induced apoptosis but also acted as a radiosensitizer. When combined with radiation therapy, ApoG2 significantly enhanced tumor cell death compared to radiation alone, suggesting its potential as an adjunct therapy in NPC treatment protocols .

特性

IUPAC Name |

3-methyl-5-propan-2-yl-2-(1,4,6,7-tetrahydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1,4,6,7-tetrone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26O8/c1-9(2)17-21-13(7-15(29)27(17)35)25(33)19(11(5)23(21)31)20-12(6)24(32)22-14(26(20)34)8-16(30)28(36)18(22)10(3)4/h7-10,29,31,33,35H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSGRWNXASCGTJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC(=O)C(=O)C(=C2C1=O)C(C)C)C3=C(C4=CC(=C(C(=C4C(=C3C)O)C(C)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469551 |

Source

|

| Record name | CHEMBL1272170 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886578-07-0 |

Source

|

| Record name | CHEMBL1272170 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。